REACTION_CXSMILES
|
Cl[CH2:2]/[CH:3]=[CH:4]\[CH2:5]Cl.C[Si](C)(C)CCOC[N:13]1[C:17]2=[N:18][CH:19]=[CH:20][CH:21]=[C:16]2[CH2:15][C:14]1=[O:22].C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C>[NH:13]1[C:17]2=[N:18][CH:19]=[CH:20][CH:21]=[C:16]2[C:15]2([CH2:5][CH:4]=[CH:3][CH2:2]2)[C:14]1=[O:22] |f:2.3.4|
|
Name
|
|
Quantity
|
1.98 g
|
Type
|
reactant
|
Smiles
|
ClC\C=C/CCl
|
Name
|
|
Quantity
|
3.49 g
|
Type
|
reactant
|
Smiles
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C[Si](CCOCN1C(CC=2C1=NC=CC2)=O)(C)C
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Name
|
cesium carbonate
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Quantity
|
10.7 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
175 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
|
Setpoint
|
45 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 24 h the reaction mixture was partitioned between Et2O (200 mL) and H2O (200 mL)
|
Duration
|
24 h
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted further with Et2O (2×200 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with H2O (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
brine (100 mL), dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To a solution of this material in dichloromethane (150 mL) was added trifluoroacetic acid (150 mL)
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Type
|
CONCENTRATION
|
Details
|
the reaction was concentrated
|
Type
|
DISSOLUTION
|
Details
|
dissolved in EtOH (150 mL)
|
Type
|
ADDITION
|
Details
|
2N HCl (150 mL) was added
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
ADDITION
|
Details
|
diluted with saturated aqueous NaHCO3
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (2×)
|
Type
|
CUSTOM
|
Details
|
The combined organic layers were dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0 to 5% methanol
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C(C2(C=3C1=NC=CC3)CC=CC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.62 g | |
YIELD: CALCULATEDPERCENTYIELD | 25.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |